molecular formula C22H27NO6 B4262946 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4262946
M. Wt: 401.5 g/mol
InChI Key: OLMLIRKVNQKLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as IQ-1S, is a synthetic compound that has shown potential in various scientific research applications. This compound has been the subject of extensive research due to its unique chemical properties and potential benefits in the field of medicine.

Mechanism of Action

The mechanism of action of 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone binds to the IKKβ kinase, which prevents the activation of the NF-κB pathway and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, inhibition of cancer cell growth, and protection against neurodegenerative diseases. Studies have also shown that 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has antioxidant properties, which can protect against oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its ability to selectively inhibit the NF-κB pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. However, one of the limitations of using 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, including the development of more efficient synthesis methods, the investigation of its potential in the treatment of other diseases such as cardiovascular disease and diabetes, and the development of 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone derivatives with improved solubility and potency.
In conclusion, 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has shown potential in various scientific research applications. Its ability to selectively inhibit the NF-κB pathway makes it a valuable tool for studying the role of this pathway in various diseases. Further research is needed to fully understand the potential benefits of 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone and its derivatives in the field of medicine.

Scientific Research Applications

4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has shown promising results in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has the potential to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5,6,7-trimethoxy-4-(3-methoxy-2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-12(2)29-20-13(8-7-9-16(20)25-3)14-10-18(24)23-15-11-17(26-4)21(27-5)22(28-6)19(14)15/h7-9,11-12,14H,10H2,1-6H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMLIRKVNQKLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-trimethoxy-4-[3-methoxy-2-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 3
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(2-isopropoxy-3-methoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

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